molecular formula C13H10ClO3- B14778569 3-[5-(4-Chlorophenyl)-2-furanyl]propanoate

3-[5-(4-Chlorophenyl)-2-furanyl]propanoate

Cat. No.: B14778569
M. Wt: 249.67 g/mol
InChI Key: FIXOHABRIXQDMY-UHFFFAOYSA-M
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Description

3-[5-(4-Chlorophenyl)-2-furanyl]propanoate is an organic compound that features a chlorophenyl group attached to a furan ring, which is further connected to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)-2-furanyl]propanoate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then esterified using propanoic acid or its derivatives to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)-2-furanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[5-(4-Chlorophenyl)-2-furanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)-2-furanyl]propanoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Chlorophenyl)-2-furanyl]acrylic acid
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Uniqueness

3-[5-(4-Chlorophenyl)-2-furanyl]propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10ClO3-

Molecular Weight

249.67 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]propanoate

InChI

InChI=1S/C13H11ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16)/p-1

InChI Key

FIXOHABRIXQDMY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)[O-])Cl

Origin of Product

United States

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